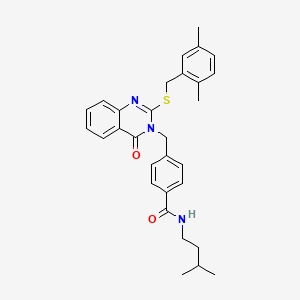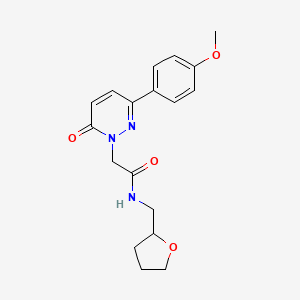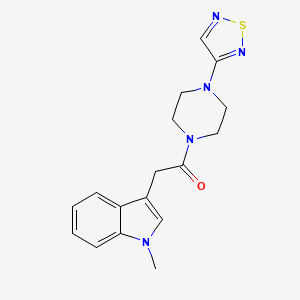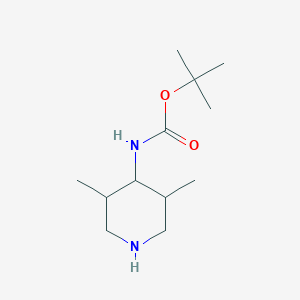![molecular formula C21H22N2O5 B2902904 ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate CAS No. 879473-08-2](/img/structure/B2902904.png)
ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid with an alcohol in the presence of a catalyst . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an ester group, an ether group, and a phenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents . The other functional groups in the molecule would also influence its reactivity.Mécanisme D'action
The mechanism of action of ETPB is not fully understood. However, studies suggest that ETPB acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, ETPB reduces inflammation and pain.
Biochemical and Physiological Effects:
ETPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that ETPB inhibits the growth of cancer cells, reduces inflammation, and protects against oxidative stress. In vivo studies have shown that ETPB reduces tumor growth and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ETPB in lab experiments is its high yield and purity. ETPB is also stable under various conditions, making it suitable for different experimental setups. However, ETPB is relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research of ETPB. One of the significant areas of research is the development of ETPB derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of ETPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the mechanism of action of ETPB fully.
In conclusion, ETPB is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. However, further research is needed to fully understand its mechanism of action and to develop ETPB derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of ETPB involves the reaction between 4-hydroxybenzoic acid and 5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of ethyl chloroformate. The reaction is carried out in a solvent, and the product is purified through column chromatography. The yield of ETPB is around 70%.
Applications De Recherche Scientifique
ETPB has been extensively studied for its potential applications in various fields of research. One of the significant applications of ETPB is in the field of medicinal chemistry. ETPB has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUXYDMTQMOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide](/img/structure/B2902832.png)


![2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2902837.png)
![N-{3-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2902840.png)



![1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902844.png)